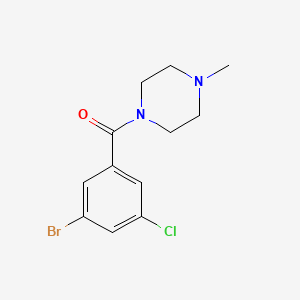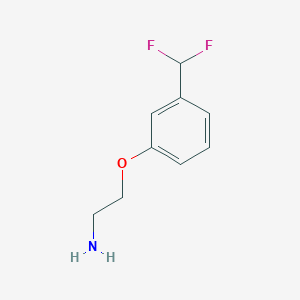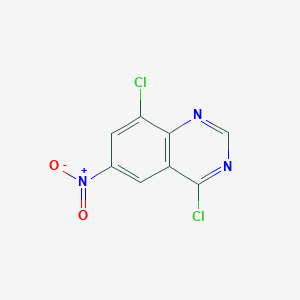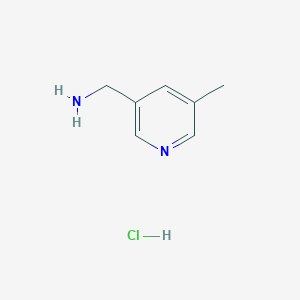![molecular formula C9H19NO B1434944 Cyclopentanemethanol, 1-[(ethylamino)methyl]- CAS No. 1549855-30-2](/img/structure/B1434944.png)
Cyclopentanemethanol, 1-[(ethylamino)methyl]-
Descripción general
Descripción
Cyclopentanemethanol, 1-[(ethylamino)methyl]- is a cyclic organic compound that has a variety of applications in the pharmaceutical and biotechnological industries. It is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds. It is also used as a starting material in the synthesis of a number of drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
Cyclopentanemethanol, 1-[(ethylamino)methyl]- has a variety of applications in scientific research. It is used as a starting material in the synthesis of a number of drugs and pharmaceuticals. It is also used as a building block for the synthesis of a wide range of compounds. In addition, it is used in the synthesis of peptides, peptidomimetics, and other organic compounds. It is also used in the synthesis of polymers and other materials for use in medical and industrial applications.
Mecanismo De Acción
The mechanism of action of cyclopentanemethanol, 1-[(ethylamino)methyl]- is not well understood. However, it is believed that the compound is able to bind to a variety of proteins and enzymes in the body. This binding may lead to a variety of physiological effects, depending on the target protein or enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of cyclopentanemethanol, 1-[(ethylamino)methyl]- are not well understood. However, it is believed that the compound is able to bind to a variety of proteins and enzymes in the body. This binding may lead to a variety of physiological effects, depending on the target protein or enzyme. It is also believed that the compound may act as an agonist or antagonist of certain receptors and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using cyclopentanemethanol, 1-[(ethylamino)methyl]- in lab experiments is its versatility. The compound is relatively easy to synthesize and can be used as a building block for the synthesis of a wide range of compounds. It is also relatively stable and can be stored for long periods of time. The main limitation of using cyclopentanemethanol, 1-[(ethylamino)methyl]- in lab experiments is its potential toxicity. The compound is known to be toxic to humans and animals and should only be used in a well-ventilated area with appropriate safety precautions.
Direcciones Futuras
In the future, cyclopentanemethanol, 1-[(ethylamino)methyl]- could be used in the development of new drugs and pharmaceuticals. It could also be used in the synthesis of peptides, peptidomimetics, and other organic compounds. In addition, it could be used in the synthesis of polymers and other materials for use in medical and industrial applications. Finally, it could be used in the development of new biotechnologies and in the study of biochemical and physiological processes.
Propiedades
IUPAC Name |
[1-(ethylaminomethyl)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-10-7-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAKMDLRTPKUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)
![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)





![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)

![2-[1-(Propan-2-yl)piperidin-3-yl]acetic acid hydrochloride](/img/structure/B1434882.png)
